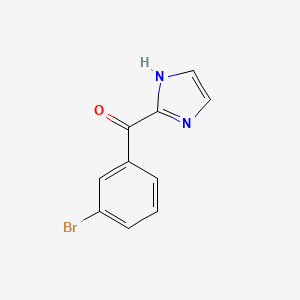

2-(3-Bromobenzoyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

554440-05-0 |

|---|---|

Molecular Formula |

C10H7BrN2O |

Molecular Weight |

251.08 g/mol |

IUPAC Name |

(3-bromophenyl)-(1H-imidazol-2-yl)methanone |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9(14)10-12-4-5-13-10/h1-6H,(H,12,13) |

InChI Key |

PABCZDAEVWYYJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromobenzoyl 1h Imidazole and Its Structural Analogues

Conventional Synthetic Routes to Imidazole (B134444) Derivatives and Their Applicability

The classical approach to imidazole synthesis, which has been a cornerstone of heterocyclic chemistry for over a century, is the Debus-Radziszewski reaction. First reported by Heinrich Debus in 1858, this method typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. nih.govresearchgate.netnih.gov This reaction framework is versatile and remains in use for creating C-substituted imidazoles. researchgate.net

A pertinent example of a conventional approach that can be adapted for 2-aroyl-imidazoles is the reaction of an α-dicarbonyl compound with an aldehyde and ammonia. For the synthesis of 2-(3-Bromobenzoyl)-1H-imidazole, a plausible conventional route would involve the reaction of 3-bromophenylglyoxal, formaldehyde, and ammonia. The required 3-bromophenylglyoxal can be prepared by the oxidation of 3-bromoacetophenone, often using oxidants like selenium dioxide (SeO₂). mdpi.com However, the toxicity of reagents like SeO₂ has prompted the development of milder and safer oxidation methods, such as using a Dimethyl sulfoxide (B87167) (DMSO)-HBr system. researchgate.net

A notable conventional cascade process involves the DMSO-HBr oxidation of an aryl methyl ketone followed by a Debus-Radziszewski condensation in a single pot. researchgate.netbit.edu.cn This method uses simple starting materials and proceeds under mild conditions. For instance, starting from acetophenone, this cascade can yield (4 or 5)-phenyl-2-benzoyl-(1H)-imidazole. researchgate.net By analogy, using 3-bromoacetophenone as the starting material would be a direct conventional pathway to the target molecule's structural isomers.

Advanced and Green Chemistry Approaches for Imidazole Core Construction

In recent years, the focus of synthetic organic chemistry has shifted towards developing more efficient, cost-effective, and environmentally friendly protocols. benthamdirect.comresearchgate.net This has led to the rise of advanced synthetic strategies for imidazole synthesis, including one-pot multicomponent reactions and metal-catalyzed couplings, which often offer higher atom economy, reduced reaction times, and minimized waste production. journalspub.comnih.gov

One-pot Multicomponent Reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step, incorporating most or all of the atoms of the starting materials. journalspub.com This approach is particularly advantageous for constructing diverse heterocyclic libraries, including substituted imidazoles. journalspub.comacs.orgtandfonline.com

Various MCRs have been developed for synthesizing trisubstituted and tetrasubstituted imidazoles. A common strategy involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and an ammonium (B1175870) salt. nih.gov These reactions can be promoted by various catalysts, including acids, bases, ionic liquids, or nanoparticles, and can be accelerated using microwave irradiation or ultrasonic energy. nih.govnih.govmdpi.com The use of green solvents like ethanol (B145695) or even solvent-free conditions further enhances the environmental credentials of these methods. researchgate.netnih.gov

For example, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297) under solvent-free heating can produce 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Another approach utilizes the reaction of O-alkyl vanillins, benzil (B1666583) derivatives, and ammonium acetate to form 2,4,5-trisubstituted imidazoles. tandfonline.com The versatility of MCRs allows for the streamlined synthesis of complex imidazole architectures, positioning them as a powerful tool in modern organic synthesis. journalspub.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Aminobenzimidazole, Aldehyde, Isocyanide | Piperidine, Microwave | Imidazo[1,2-a]benzimidazoles | acs.org |

| O-alkyl vanillins, Benzil derivatives, Ammonium acetate | Ethanol | 2,4,5-Trisubstituted imidazoles | tandfonline.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-Toluenesulfonic acid, Microwave | Tri/tetrasubstituted imidazoles | nih.gov |

| α-Azido chalcones, Aldehydes, Anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways for bond formation. beilstein-journals.orgrsc.org Both palladium and copper catalysts have been extensively used in the synthesis of imidazoles. beilstein-journals.orgacs.org

Palladium-Catalyzed Synthesis: A notable palladium-catalyzed, one-step synthesis of imidazoles from imines and acid chlorides has been developed. acs.orgnih.gov This multicomponent reaction demonstrates high modularity and regiocontrol, allowing for the direct assembly of imidazoles from readily available building blocks. nih.gov Palladium catalysis is also employed in the C-H functionalization of the imidazole ring itself, enabling the construction of complex fused imidazole systems. acs.org

Copper-Catalyzed Synthesis: Copper catalysis is particularly versatile in imidazole synthesis due to copper's ability to exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), Cu(III)). beilstein-journals.org Copper salts can catalyze a variety of reactions, including C-N, C-S, and C-O cross-couplings. beilstein-journals.org For instance, simple copper salts effectively catalyze the coupling of imidazole with arylboronic acids in protic solvents like methanol (B129727) or water to produce N-arylimidazoles. rsc.org

A more unconventional but powerful strategy involves the copper-catalyzed C-C bond cleavage of chalcones. In one study, 1,2,4-trisubstituted-(1H)-imidazoles were synthesized from chalcones and benzylamines, a reaction catalyzed by Cu(OTf)₂ and I₂. acs.org This transformation proceeds through an unusual cleavage of the α,β-unsaturated C-C bond of the chalcone. acs.org Other research has demonstrated copper(I)-catalyzed tandem C-C and C-N bond cleavage of N-fused imidazoles to generate N-pyridinylamides, showcasing the unique reactivity achievable with copper catalysts. researchgate.net

| Catalyst System | Reaction Type | Reactants | Product | Reference |

| Palladium | Multicomponent Coupling | Imines, Acid Chloride | Substituted Imidazoles | acs.orgnih.gov |

| Cu(OTf)₂ / I₂ | C-C Bond Cleavage | Chalcones, Benzylamines | 1,2,4-Trisubstituted-(1H)-imidazoles | acs.org |

| CuCl₂·2H₂O / O₂ | Diamination of Alkynes | Terminal Alkynes, Amidines | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |

| Simple Copper Salt | N-Arylation | Imidazole, Arylboronic Acids | N-Arylimidazoles | rsc.org |

| Cu(phen)Cl₂ | Mannich-type reaction | Imidazole, Aldehydes, Hydrazines | Mannich base imidazole derivatives | nih.gov |

Strategic Derivatization and Functionalization of the Imidazole Core

Once the imidazole core is constructed, it can be further modified to introduce various functional groups, which is crucial for tuning its chemical and biological properties. nih.govmdpi.com The imidazole ring possesses multiple sites for functionalization, primarily the nitrogen atoms and the carbon atoms of the heterocyclic ring. researchgate.net

N-Functionalization: The pyrrolic nitrogen (N-1) of the imidazole ring is readily functionalized. A common reaction is N-alkylation, which can be achieved by reacting the imidazole with alkyl halides in the presence of a base. researchgate.netimp.kiev.uachemicalbook.com For example, 1-(3-Bromobenzyl)-1H-imidazole can be synthesized via the alkylation of imidazole with 3-bromobenzyl halide. ontosight.ai N-arylation can also be accomplished using cross-coupling reactions, such as the copper-catalyzed reaction with arylboronic acids. rsc.org

C-Functionalization: Direct C-H functionalization of the imidazole ring is a powerful strategy for introducing substituents without pre-functionalization. acs.org Palladium-catalyzed reactions have been developed for the selective functionalization at the C2 and C4 positions. For instance, a palladium-catalyzed isocyanide insertion reaction can be used to construct fused indeno[1,2-d]imidazole and imidazo[1,2-a]indole skeletons via sequential C-C/C-N bond formation at the C2 and C4 positions of a pre-existing imidazole. acs.org Other methods allow for the introduction of functional groups at the 2-position, which is a key step in the synthesis of many biologically active molecules. nih.gov

These derivatization strategies provide access to a vast chemical space of imidazole-based compounds, allowing for systematic exploration of structure-activity relationships. nih.govnih.govnih.gov

| Strategy | Position | Reagents/Catalyst | Result | Reference |

| N-Alkylation | N-1 | Alkyl Halide, Base (NaH, K₂CO₃) | 1-Alkyl-1H-imidazole | researchgate.netchemicalbook.com |

| N-Arylation | N-1 | Arylboronic Acid, Copper Salt | 1-Aryl-1H-imidazole | rsc.org |

| C-H Functionalization | C-2, C-4 | Isocyanide, Pd(OAc)₂ | Fused Imidazole Systems | acs.org |

| Amidation/Reduction | Side Chain | Amines, LiAlH₄ | Functionalized Side Chains | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromobenzoyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For 2-(3-Bromobenzoyl)-1H-imidazole, both ¹H and ¹³C NMR would provide critical data.

The ¹H NMR spectrum would reveal the chemical environment of all hydrogen atoms in the molecule. The protons on the imidazole (B134444) ring are expected to appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. The protons of the bromobenzoyl group would also produce a characteristic pattern in the aromatic region of the spectrum, with the substitution pattern on the benzene ring influencing the multiplicity and chemical shifts of these signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following table contains predicted data based on typical chemical shifts for similar structural motifs, as specific experimental data for this compound is not publicly available.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C-H | 7.0 - 8.0 | 115 - 140 |

| Imidazole N-H | 10.0 - 13.0 | - |

| Benzoyl C-H | 7.2 - 8.2 | 125 - 135 |

| Imidazole C-N | - | 135 - 150 |

| Benzoyl C-Br | - | 120 - 125 |

| Benzoyl C=O | - | 180 - 195 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) group of the benzoyl moiety. The N-H stretching vibration of the imidazole ring would likely appear as a broad band in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-N and C=C stretching vibrations of the imidazole and benzene rings would produce signals in the fingerprint region (below 1600 cm⁻¹). The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Imidazole) | 3200 - 3500 | Stretching, broad |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Ketone) | 1650 - 1700 | Stretching, strong |

| C=C, C=N (Aromatic/Imidazole) | 1400 - 1600 | Stretching |

| C-Br | 500 - 600 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrN₂O), HRMS would provide an exact mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of accuracy. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₀H₇BrN₂O |

| Calculated Monoisotopic Mass | 249.9796 u |

| Expected [M+H]⁺ (for ⁷⁹Br) | 250.9874 u |

| Expected [M+H]⁺ (for ⁸¹Br) | 252.9854 u |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

Interactive Data Table: Key Structural Parameters from X-ray Crystallography

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis.

| Structural Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-Br). |

| Bond Angles (°) | Angles between three connected atoms. |

| Torsion Angles (°) | Dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Mechanistic Investigations of 2 3 Bromobenzoyl 1h Imidazole S Biological Actions

Cellular Pathway Modulations (e.g., Induction of Cell Cycle Arrest and Apoptosis)

Derivatives of imidazole (B134444) and the closely related benzimidazole (B57391) have demonstrated significant potential in cancer therapeutics by modulating key cellular pathways that control cell proliferation and survival. longdom.orgnih.gov

One of the primary mechanisms investigated is the induction of apoptosis, or programmed cell death. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to trigger significant apoptosis in ovarian cancer (SKOV3), breast cancer (MDA-MB-231), and lung cancer (A549) cell lines. nih.govnih.gov In SKOV3 cells, one such compound led to a 76.2% increase in early apoptosis and a 21.7% rise in late apoptosis, suggesting that the observed cytotoxicity is directly linked to the initiation of the apoptotic cascade. nih.gov The process of apoptosis is often confirmed by observing characteristic morphological changes, such as cell shrinkage and the formation of apoptotic bodies. semanticscholar.org

In addition to apoptosis, the induction of cell cycle arrest is another critical anticancer mechanism. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can halt the proliferation of cancer cells. Studies on imidazole and benzimidazole derivatives have shown they can cause cell cycle arrest at various phases. nih.govscience.gov For example, some compounds were found to suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov Karanjin, a different class of compound, has been shown to induce a dose-dependent cell cycle arrest at the G2/M phase in cancer cells. science.gov This arrest is often linked to the subsequent induction of apoptosis. semanticscholar.orgscience.gov While direct studies on 2-(3-bromobenzoyl)-1H-imidazole are limited, the established activity of its structural relatives suggests that it may exert its potential anticancer effects through similar mechanisms of inducing apoptosis and cell cycle arrest.

Enzyme Inhibition Profiles (e.g., Kinases like ERK1/2, α-glucosidase, butyryl cholinesterase, proteases)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The this compound scaffold and its analogs have been evaluated against several important enzymes.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comnih.govresearchgate.net Several studies have highlighted the potential of benzoyl-containing heterocyclic compounds as α-glucosidase inhibitors. mdpi.comdovepress.com For example, a series of 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides, which share a bromobenzoyl moiety, were identified as potent inhibitors of the α-glucosidase enzyme. mdpi.com Similarly, the compound 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl)acetamide (FA2) was found to be a potent, dose-dependent inhibitor of both α-glucosidase and α-amylase, with an IC₅₀ value of 18.82 ± 0.89 µM against α-glucosidase, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 58.8 ± 2.69 µM). dovepress.com

Interactive Table: α-Glucosidase Inhibition by Related Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| FA2 | α-Glucosidase | 18.82 ± 0.89 | Acarbose | 58.8 ± 2.69 |

| FA2 | α-Amylase | 5.17 ± 0.28 | Acarbose | - |

| Benzothiazole-triazole derivatives (6a-6s) | α-Glucosidase | 20.7 - 61.1 | Acarbose | 817.38 |

Kinase Inhibition (ERK1/2): The Ras-Raf-MEK-ERK signaling pathway is central to cell proliferation, and its aberrant activation is a hallmark of many cancers, making the extracellular signal-regulated kinases (ERK1/2) attractive therapeutic targets. acs.orgnih.gov Novel aromatic urea-imidazole salt derivatives have been developed and shown to target ERK1/2 directly. acs.org One particularly effective compound, 21y , demonstrated high efficacy against MCF-7 breast cancer cells with an IC₅₀ of 0.67 μM. acs.org Mechanistic studies confirmed that this compound directly targets ERK1/2, leading to the induction of apoptosis and autophagy-related cell death. acs.org The inhibition of ERK1/2 is known to affect cell survival by promoting pro-apoptotic factors. acs.orgnih.gov While specific data for this compound is not available, the proven ability of related imidazole structures to inhibit this key kinase pathway suggests a potential mechanism for its anticancer activity.

Butyrylcholinesterase (BChE) Inhibition: Butyrylcholinesterase, like acetylcholinesterase, metabolizes the neurotransmitter acetylcholine (B1216132). Its inhibition is a therapeutic target in Alzheimer's disease to address the characteristic cholinergic deficit. nih.gov Selective BChE inhibitors have been shown to elevate brain acetylcholine levels and improve cognition in rodent models. nih.govnih.gov While direct inhibition of BChE by this compound has not been reported, the development of cymserine (B1245408) analogs as potent and selective BChE inhibitors highlights the potential for other heterocyclic compounds to target this enzyme. nih.gov

Receptor Ligand Interactions and Binding Affinities (e.g., Imidazoline (B1206853) I2 Receptors)

The ability of a compound to bind to specific receptors is a fundamental aspect of its pharmacological profile. Imidazole-containing compounds are known to interact with various receptors, including adrenergic and imidazoline receptors. nih.govresearchgate.net

Imidazoline receptors are a family of non-adrenergic binding sites, with the I₂ subtype being of particular interest. nih.govwikipedia.org These receptors are implicated in several conditions, including chronic pain and psychiatric disorders. nih.govwikipedia.org The molecular identity of I₂ receptors is still being fully elucidated, but they are known to bind ligands like idazoxan (B1206943) with high affinity. nih.gov Agonists of the I₂ receptor have shown promise as novel, non-opioid analgesics. nih.gov

While direct binding studies of this compound on I₂ receptors are not available in the reviewed literature, structure-activity relationship studies on other imidazole analogs provide valuable insights. For example, studies on 4-substituted imidazoles have shown that modifications to the molecule can significantly impact binding affinity and selectivity for α₂-adrenoceptors over I₁-imidazoline receptors. nih.govresearchgate.net The nature of the substituent on the imidazole ring plays a crucial role in determining its interaction with these receptors. nih.gov Given that the imidazole nucleus is a key feature for binding, it is plausible that this compound could interact with imidazoline or adrenergic receptors, which would represent a significant area for future investigation.

Interference with Microbial Physiological Processes (e.g., DNA replication, cell wall synthesis)

Imidazole derivatives form the basis of many antimicrobial and antifungal agents. ijpsjournal.comimp.kiev.uaresearchgate.net Their mechanism of action often involves the disruption of essential microbial processes.

For example, studies on 2-nitroimidazoles have shown that under hypoxic conditions, these compounds can become activated and interfere with cellular functions. nih.govresearchgate.net In cancer models, these compounds were found to compromise DNA replication and slow down cell cycle progression. nih.govresearchgate.net While these studies were in the context of cancer, the fundamental interaction with DNA replication machinery is a common antimicrobial mechanism.

Other imidazole derivatives have been shown to inhibit bacterial translation, the process of protein synthesis on the ribosome. nih.gov One study identified an imidazole derivative that acts as a translation inhibitor, comparable in minimum inhibitory concentration to the antibiotic erythromycin (B1671065) for certain bacterial strains. nih.gov Furthermore, the synthesis of novel metronidazole (B1676534) analogs, which contain an imidazole ring, has yielded compounds with potent activity against various fungal and bacterial strains. beilstein-journals.orgbeilstein-journals.org The broad-spectrum activity of imidazolium (B1220033) alkaloids isolated from marine bacteria, which interfere with biofilm formation, further underscores the diverse ways these compounds can disrupt microbial life. nih.gov Although the precise mechanism for this compound is not specified, the established antimicrobial actions of the imidazole class suggest it likely interferes with fundamental processes such as DNA synthesis, protein translation, or cell membrane integrity.

Structure Activity Relationship Sar Studies of 2 3 Bromobenzoyl 1h Imidazole Analogues

Impact of Substituent Position and Nature on Bioactivity

The biological activity of 2-(3-Bromobenzoyl)-1H-imidazole analogues is significantly influenced by the position and nature of substituents on both the benzoyl and imidazole (B134444) rings.

Bromine Substituents and Aryl/Heteroaryl Moieties

The presence and placement of a bromine atom on the benzoyl ring are critical determinants of bioactivity. In studies of related 4-aryl-2-benzoyl-imidazoles, a clear trend was observed for halogen substituents, with biological activity increasing in the order of fluorine < chlorine < bromine. nih.gov This suggests that the larger and more polarizable bromine atom may engage in more favorable interactions, such as halogen bonding, with the biological target.

The specific positioning of the bromine atom is also crucial. While direct SAR data for the 3-bromo position on the 2-benzoyl-imidazole scaffold is limited in the public domain, research on related structures underscores the importance of substituent placement. For instance, in a series of 2-aryl-4-benzoyl-imidazoles, moving a fluoro substituent on an adjacent aryl ring from the 4-position to the 3-position resulted in a complete loss of activity, highlighting the high degree of spatial and electronic sensitivity of the drug-receptor interaction.

Furthermore, the nature of the aryl or heteroaryl moieties attached to the imidazole core plays a pivotal role. The substitution pattern on these rings can dramatically alter the compound's potency. For example, in a series of 4-aryl-2-benzoyl-imidazole analogues, the activity trend for para-substitution on an aryl ring was found to be Methyl > Ethyl > Hydrogen > iso-Propyl > tert-Butyl, indicating that a smaller, optimally sized group in that position enhances bioactivity. nih.gov

| Substituent Modification | Observed Impact on Bioactivity | Reference Compound Class |

|---|---|---|

| Halogen on Benzoyl Ring | Activity Trend: F < Cl < Br | 4-Aryl-2-benzoyl-imidazoles nih.gov |

| Fluoro Position on Aryl Ring | 4-Fluoro active; 3-Fluoro inactive | 2-Aryl-4-benzoyl-imidazoles |

| Para-substitution on Aryl Ring | Activity Trend: Me > Et > H > i-Pr > t-Bu | 4-Aryl-2-benzoyl-imidazoles nih.gov |

Role of the Benzoyl Moiety and Alternative Acyl/Aroyl Groups on Pharmacological Efficacy

The benzoyl moiety itself is a critical pharmacophoric element. Its carbonyl group often acts as a key hydrogen bond acceptor, anchoring the molecule to its biological target. The orientation and electronic properties of this group are paramount for pharmacological efficacy.

Studies on related 2-aroylindoles, which also feature a central five-membered heterocyclic ring attached to an aroyl group, have demonstrated that the aroyl moiety is essential for their antimitotic activity. researchgate.net These compounds inhibit tubulin polymerization, and their efficacy is closely tied to the nature of the aroyl group. researchgate.net

Replacing the benzoyl group with other acyl or aroyl groups can lead to significant changes in activity. For instance, in a series of 2-substituted imidazoles investigated as α2-adrenoceptor antagonists, modifications to the group at the 2-position, which is analogous to the benzoyl group in the title compound, had a profound effect on selectivity and potency. While specific data on a wide range of alternative acyl/aroyl groups for this compound is not extensively available, the principle that this part of the molecule is a key determinant of activity is well-established in related heterocyclic compounds.

| Structural Feature | Role in Pharmacological Efficacy | Supporting Evidence from Related Compounds |

|---|---|---|

| Benzoyl Carbonyl Group | Acts as a hydrogen bond acceptor, crucial for binding to the target. | Essential for the antimitotic activity of 2-aroylindoles. researchgate.net |

| Alternative Acyl/Aroyl Groups | Modifications can significantly alter potency and selectivity. | Observed in SAR studies of 2-substituted imidazoles as adrenoceptor antagonists. |

Influence of Imidazole Ring Substitutions on Potency, Selectivity, and Biological Target Interactions

Substitutions on the imidazole ring itself offer another avenue to modulate the pharmacological profile of this compound analogues. The nitrogen atoms of the imidazole ring can participate in hydrogen bonding, and substitutions at various positions can influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. researchgate.net

In studies of 2,4-diaryl-1H-imidazoles, it was found that the substitution pattern on the imidazole ring is critical for activity. nih.gov For instance, a simple shift of an aryl group from one position to another on the imidazole ring can lead to a significant drop or complete loss of antiproliferative activity. nih.gov This underscores the precise geometric requirements for effective binding to the target.

Furthermore, N-alkylation of the imidazole ring can also impact bioactivity. In some cases, N-methylation has been shown to either have no impact on potency or, in other instances, lead to metabolic pathways that affect the compound's stability. The introduction of larger substituents on the imidazole nitrogen can also influence the molecule's conformation and its ability to fit into the binding pocket of a target enzyme or receptor.

| Imidazole Ring Substitution | Effect on Pharmacological Properties | Example from Analogue Studies |

|---|---|---|

| Positional Isomerism of Aryl Groups | Drastic changes in potency, indicating strict spatial requirements for binding. | Shifting aryl groups on the imidazole core of 2,4-diaryl-1H-imidazoles led to significant loss of activity. nih.gov |

| N-Alkylation | Can influence metabolic stability and potency. | N-methylation in some 2-aryl-4-benzoyl-imidazoles did not impact potency but affected metabolism. |

| Introduction of Heterocyclic Rings | Can provide favorable interactions and improve binding affinity. | In some analogues, replacing alkyl groups with heterocyclic rings at the N1-position improved activity. |

Computational Chemistry and Molecular Modeling of 2 3 Bromobenzoyl 1h Imidazole

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. Studies on various imidazole (B134444) derivatives have utilized molecular docking to explore their binding energies and interaction modes with specific biological targets. However, no specific molecular docking studies featuring 2-(3-Bromobenzoyl)-1H-imidazole, including data on its binding affinity, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or specific amino acid residues involved in binding with any particular protein target, are available in the reviewed literature.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO) Analysis)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of atoms and molecules, providing insights into molecular geometry, vibrational frequencies, and energies.

Natural Bond Orbital (NBO) analysis provides information about charge distribution, orbital interactions, and the nature of chemical bonds within a molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular reactivity.

While these theoretical studies are common for novel compounds, specific research detailing the DFT-optimized structure, NBO analysis, or FMO energy values (such as the HOMO-LUMO gap) for this compound could not be found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized molecules. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. Although QSAR studies have been conducted on various classes of imidazole derivatives to predict their potential as inhibitors for targets like heme oxygenase, no QSAR models specifically developed for or including this compound were identified in the literature search. crpsonline.comresearchgate.net

In Silico ADMET Predictions for Pharmacokinetic Insights (excluding toxicity prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital in the early stages of drug discovery to evaluate the pharmacokinetic profile of a compound. These computational tools estimate properties such as solubility, membrane permeability, plasma protein binding, and metabolic stability. The imidazole ring is often incorporated into drug candidates to improve pharmacokinetic characteristics. researchgate.net However, specific predicted ADMET parameters for this compound, which would provide insights into its potential as an orally bioavailable drug, are not available in published studies.

Preclinical Pharmacological Evaluation of 2 3 Bromobenzoyl 1h Imidazole in Model Systems

In Vitro Cellular Assays for Pharmacological Efficacy Assessment

There is no publicly available information from specific cell line studies to assess the pharmacological efficacy of 2-(3-Bromobenzoyl)-1H-imidazole. In a typical preclinical evaluation, researchers would utilize various cancer cell lines, neuronal cells, or other specialized cell types to determine the compound's biological activity, mechanism of action, and potential therapeutic effects at a cellular level. However, no such studies have been reported for this specific compound.

In Vivo Efficacy Studies in Relevant Animal Models

Information regarding the in vivo efficacy of this compound in relevant animal models of disease is not found in the scientific literature. Such studies are crucial in the drug development process to understand how a compound performs in a living organism, providing insights into its potential therapeutic benefits and informing the design of future clinical trials. The absence of this data for this compound means its potential effects in a complex biological system have not been publicly documented.

Pharmacokinetic Characterization in Preclinical Species

There is no available data on the pharmacokinetic properties of this compound in preclinical species. This includes critical parameters such as its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to penetrate the brain. Pharmacokinetic studies are essential to determine how the body processes a compound, which is a key factor in assessing its potential as a drug candidate. Without this information, the bioavailability and disposition of this compound in a biological system remain unknown.

Strategic Derivatization and Analog Design for Optimized Bioactivity and Specificity

Design Principles for Novel Imidazole (B134444) Derivatives with Enhanced Biological Profiles

The design of novel imidazole derivatives is heavily reliant on understanding the structure-activity relationship (SAR), which delineates how specific structural modifications influence the compound's biological activity. The imidazole scaffold is a versatile platform for chemical modification, allowing for systematic changes to probe and enhance interactions with biological targets.

Key design principles for developing imidazole derivatives with improved bioactivity include:

Substitution on the Imidazole Ring: The nitrogen and carbon atoms of the imidazole ring are key points for substitution. For instance, SAR studies on benzazole derivatives (which include the related benzimidazole (B57391) structure) have revealed that the nature and position of substituents are critical for antimicrobial activity. The introduction of electron-withdrawing groups, such as a nitro group, at specific positions can increase potency against certain fungal strains like C. albicans esisresearch.org.

Modification of the Benzoyl Moiety: The 3-bromobenzoyl group offers multiple avenues for modification. Altering the position of the bromine atom or replacing it with other halogen or electron-withdrawing/donating groups can significantly impact the electronic properties and binding affinity of the molecule. Studies on other heterocyclic compounds have shown that such modifications can drastically alter bioactivity nih.gov. For example, in a series of 2-aminobenzothiazoles, removing a chlorine atom resulted in a loss of activity, while moving it to a different position on the phenyl ring maintained comparable activity nih.gov.

Isosteric Replacement: Replacing certain functional groups or ring systems with others that have similar physical or chemical properties (isosteres) is a common strategy. For benzazole derivatives, replacing an oxazole ring with a thiazole ring was found to improve potency against Staphylococcus aureus esisresearch.org. This principle can be applied to the imidazole core to explore new chemical space and potentially discover derivatives with enhanced profiles.

Chain Elongation/Variation: For derivatives with alkyl chains, varying the length of the chain can influence lipophilicity and, consequently, cell membrane permeability and target interaction. In one study of novel 1H-benzo[d]imidazole derivatives, varying the length of an alkyl chain at the piperazine end was a key design element for developing potential anticancer agents nih.gov.

The following table summarizes research findings on how specific structural modifications to imidazole-related scaffolds affect their biological activity.

| Modification Strategy | Target Scaffold | Resulting Change in Biological Profile | Reference Organism/Cell Line |

| Introduction of Electron-Withdrawing Group (NO2) | Benzazole | Twofold increase in potency | C. albicans |

| Isosteric Replacement (Oxazole to Thiazole) | Benzazole | Threefold improvement in potency | S. aureus |

| Removal of Chloro Group from Phenyl Ring | 2-Aminobenzothiazole | 2- to 3-fold loss in activity | S. aureus |

| Variation of Alkyl Chain Length | 1H-Benzo[d]imidazole | Altered anticancer activity (GI50 values from 0.16 to 3.6 µM) | Various Cancer Cells |

Hybridization Strategies with Other Recognized Pharmacophores for Multi-targeting Potential

Molecular hybridization is an advanced drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecular entity. zenodo.orgijpsjournal.com This approach aims to create hybrid compounds that can interact with multiple biological targets, potentially leading to synergistic effects, reduced drug resistance, and improved therapeutic outcomes. ijpsjournal.comresearchgate.net The imidazole nucleus is an excellent candidate for hybridization due to its versatile chemistry and established biological significance. researchgate.netnih.gov

Common hybridization strategies applicable to an imidazole core include:

Imidazole-Triazole Hybrids: The 1,2,3-triazole ring is a well-known pharmacophore used in medicinal chemistry. Hybrid molecules incorporating both imidazole and 1,2,3-triazole motifs have been designed and synthesized as potential anticancer agents. nih.gov These hybrids leverage the biological properties of both heterocyclic systems to create compounds with novel mechanisms of action or enhanced potency.

Imidazole-Chalcone Hybrids: Chalcones are precursors to flavonoids and possess a wide range of biological activities, including anticancer and enzyme inhibitory effects. mdpi.com Synthesizing hybrids that combine the imidazole scaffold with the α,β-unsaturated carbonyl system of chalcones can yield compounds with multi-target inhibitory potential. mdpi.com

Imidazole-Indole Hybrids: The indole moiety is another privileged scaffold in medicinal chemistry. Hybridizing imidazole and indole frameworks can produce compounds with potentially enhanced biological and chemical properties, targeting pathways involved in cancer and other diseases. researchgate.net

Imidazole-Thiadiazole Hybrids: The 1,3,4-thiadiazole ring is present in numerous biologically active compounds. The synthesis of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole systems, which contain both imidazole and thiadiazole rings, has been explored to develop novel enzyme inhibitors. mdpi.com

The table below outlines various pharmacophores that have been hybridized with imidazole and their potential for creating multi-targeting agents.

| Hybridized Pharmacophore | Resulting Hybrid Scaffold | Potential for Multi-Targeting |

| 1,2,3-Triazole | Imidazole-1,2,3-triazole | Anticancer activity, targeting enzymes like Glycogen Synthase Kinase-3β (GSK-3β) nih.gov |

| Chalcone | Imidazothiadiazole-Chalcone | Multi-target enzyme inhibition, anticancer activity mdpi.com |

| Indole | Imidazo[4,5-b]indole | Enhanced biological and chemical properties for anticancer applications researchgate.net |

| Benzotriazole | Imidazole-thione-benzotriazole | Broad-spectrum antimicrobial and anticancer properties zenodo.orgijpsjournal.com |

Prodrug Approaches for Improved Delivery and Efficacy

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. nih.govnih.govsciencepublishinggroup.com This approach is a powerful tool used to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic barriers, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. nih.govsciencepublishinggroup.com

For a compound like 2-(3-Bromobenzoyl)-1H-imidazole, several prodrug strategies could be envisioned to enhance its therapeutic potential:

Improving Aqueous Solubility: If the parent compound has low water solubility, a hydrophilic moiety (e.g., a phosphate, amino acid, or sugar) can be attached to the imidazole ring. This modification can increase solubility, which is particularly advantageous for parenteral formulations.

Enhancing Membrane Permeability: To improve absorption across biological membranes like the gastrointestinal tract, the polarity of the molecule can be masked by attaching a lipophilic group. This group would be designed to be cleaved off by enzymes in the body, releasing the active imidazole derivative. For example, gabapentin enacarbil is a prodrug of gabapentin designed to increase transport capacity across the gastrointestinal tract. nih.gov

Site-Specific Targeting: Prodrugs can be designed to be activated by specific enzymes that are overexpressed at a target site, such as in tumor tissues. This targeted activation can increase the concentration of the active drug at the site of action while minimizing exposure and potential toxicity to healthy tissues. nih.gov

Sustained Release: By modifying the parent compound into a prodrug with a specific cleavage rate, it is possible to prolong the duration of action. This can lead to a more stable plasma concentration of the active drug and reduce the frequency of administration.

The design of a successful prodrug requires careful consideration of the linkage between the parent drug and the promoiety to ensure it is stable until it reaches the desired biological compartment and is efficiently cleaved to release the active drug. researchwithrutgers.com

Future Research Trajectories and Broader Academic Implications

Exploration of Uncharted Biological Targets and Disease Areas

The imidazole (B134444) nucleus is a common scaffold in many biologically active compounds, known to interact with a wide range of biological targets. The unique substitution pattern of 2-(3-Bromobenzoyl)-1H-imidazole presents an opportunity to explore its potential efficacy against a variety of disease areas. Future research could focus on screening this compound and its analogues against a broad panel of biological targets, including enzymes, receptors, and ion channels that are implicated in various pathologies.

Given the prevalence of the imidazole motif in antifungal, anticancer, and anti-inflammatory agents, initial investigations could prioritize these areas. For instance, the compound could be evaluated for its inhibitory activity against enzymes crucial for microbial growth or cancer cell proliferation. Furthermore, the presence of a bromine atom can facilitate specific interactions with target proteins, potentially leading to high-affinity binding and selective modulation of biological activity. High-throughput screening campaigns, coupled with computational modeling and structure-activity relationship (SAR) studies, would be instrumental in identifying novel biological targets and elucidating the therapeutic potential of this chemical scaffold.

Applications in Organometallic Chemistry and Catalysis with Imidazole-Derived Ligands

Imidazole and its derivatives are well-established as N-heterocyclic carbene (NHC) precursors, which are pivotal ligands in organometallic chemistry and catalysis. The structural framework of this compound makes it a candidate for the development of novel NHC ligands. The nitrogen atoms of the imidazole ring can coordinate with a variety of transition metals, forming stable complexes with unique catalytic properties.

Future research in this domain would involve the synthesis of metal-NHC complexes derived from this compound and the evaluation of their catalytic activity in a range of organic transformations. The electronic and steric properties of the ligand, influenced by the bromobenzoyl substituent, could impart novel reactivity and selectivity to the metal center. Potential applications for such catalysts could include cross-coupling reactions, metathesis, and asymmetric synthesis, addressing ongoing challenges in synthetic organic chemistry. The development of efficient and recyclable catalysts based on this scaffold would have significant academic and industrial implications.

Innovations in Sustainable and Efficient Synthetic Methodologies

The advancement of green and sustainable chemistry is a critical goal in modern chemical synthesis. Future research should focus on developing novel, environmentally benign methods for the synthesis of this compound and its derivatives. This could involve the exploration of microwave-assisted synthesis, flow chemistry, and the use of solvent-free or catalyst-free reaction conditions to minimize waste and energy consumption.

For instance, one-pot multicomponent reactions could be designed to construct the core structure in a single step, improving atom economy and reducing the number of purification steps. The use of greener solvents and recyclable catalysts would further enhance the sustainability of the synthetic process. Methodologies that allow for the late-stage functionalization of the this compound core would also be highly valuable, enabling the rapid generation of a diverse library of analogues for biological screening and catalyst development.

Translational Research Pathways from Preclinical Findings

Should initial preclinical studies reveal promising biological activity for this compound or its derivatives, a clear pathway for translational research will be essential. This would involve a multidisciplinary approach to advance the most promising candidates from the laboratory to clinical application. Key stages in this pathway would include lead optimization, in-depth preclinical evaluation, and ultimately, clinical trials.

The lead optimization phase would focus on refining the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. Comprehensive preclinical studies would then be necessary to evaluate the safety and efficacy of the optimized compounds in relevant animal models of disease. Successful preclinical development could then lead to an Investigational New Drug (IND) application and the initiation of clinical trials to assess the therapeutic potential in humans. Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies would be crucial for navigating the complex process of drug development and translating fundamental scientific discoveries into tangible clinical benefits.

Q & A

What are the optimal synthetic routes for preparing 2-(3-Bromobenzoyl)-1H-imidazole, and what methodological considerations ensure high yields?

Level: Basic

Answer:

The synthesis of this compound derivatives typically involves condensation reactions between substituted benzoyl halides and imidazole precursors. Key methodologies include:

- One-pot reactions : Combining 3-bromobenzoyl chloride with imidazole derivatives in aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃ or NaH) at 60–80°C for 6–12 hours .

- Catalytic approaches : Using transition-metal catalysts (e.g., Pd) for regioselective coupling, as demonstrated in late-stage diversification of imidazoles .

- Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields pure compounds (70–96% yields) .

Critical factors : Strict control of moisture, stoichiometric ratios, and reaction time minimizes side products like dehalogenated byproducts .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?

Level: Basic

Answer:

Standard characterization protocols include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and bromobenzoyl integration (e.g., aromatic protons at δ 7.2–8.5 ppm; carbonyl carbons at δ 165–170 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .

Validation : Cross-referencing experimental data with DFT-calculated spectra (B3LYP/6-31G*) resolves ambiguities in tautomeric forms .

How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

Level: Advanced

Answer:

SCXRD is critical for determining:

- Crystal packing : Intermolecular interactions (e.g., π-π stacking, halogen bonds) influencing stability .

- Torsional angles : Confirming the dihedral angle between the imidazole and bromobenzoyl moieties (typically 10–30°) .

Methodology : - Use the SHELX suite (e.g., SHELXL for refinement) to model thermal displacement parameters and hydrogen bonding .

- High-resolution data (R-factor < 0.05) ensures accuracy, particularly for bromine-heavy atoms prone to absorption errors .

What computational strategies are effective for predicting the biological activity of this compound derivatives?

Level: Advanced

Answer:

- Molecular docking : Tools like AutoDock Vina assess binding affinities to targets (e.g., EGFR kinase). Use the compound’s optimized DFT geometry (B3LYP/6-31G*) for docking simulations .

- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5, GI absorption >80%) and toxicity risks (e.g., hepatotoxicity alerts) .

- MD simulations : GROMACS models ligand-receptor stability over 100-ns trajectories to validate docking poses .

How should researchers address contradictions in spectral data during structural elucidation?

Level: Advanced

Answer:

Contradictions (e.g., unexpected C shifts or missing HRMS peaks) require:

- Isotopic labeling : Introduce N or C labels to trace signal origins .

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) causing peak splitting .

- Alternative synthesis : Prepare analogs (e.g., replacing Br with Cl) to isolate spectral contributions of specific substituents .

What strategies enable late-stage functionalization of this compound for SAR studies?

Level: Advanced

Answer:

- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diversity at the bromine site (e.g., 2-bromobenzotrifluoride → trifluoromethyl analogs) .

- Microwave-assisted synthesis : Accelerates heterocycle formation (e.g., triazole appendages) under 150°C/30 min conditions .

- Parallel synthesis : Combinatorial libraries (e.g., 20+ analogs) screen for enhanced bioactivity (IC₅₀ < 1 μM in cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.